Semicarbazide hydrochloride

Catalog No.
S601580
CAS No.
563-41-7
M.F
CH6ClN3O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydron;chloride

Molecular Formula

CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

Solubility

Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/
9.2 [ug/mL]

Synonyms

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM

Canonical SMILES

[H+].C(=O)(N)NN.[Cl-]

Isomeric SMILES

C(=O)(N)N[NH3+].[Cl-]

Derivatizing Agent for Carbonyl Compounds

One of the most common applications of SCH is as a derivatizing agent for carbonyl compounds, such as aldehydes and ketones. SCH reacts with these functional groups to form semicarbazones, which are crystalline compounds with characteristic melting points. This property allows researchers to easily identify and differentiate between different carbonyl compounds in a mixture []. Additionally, semicarbazone formation can be used to purify or isolate specific carbonyl compounds from complex mixtures, often through adsorption chromatography techniques [].

Substrate for Urease Activity Measurement

SCH serves as a valuable substrate for measuring the activity of the enzyme urease. Urease is a key enzyme involved in the urea cycle, responsible for breaking down urea into ammonia and carbon dioxide. By monitoring the rate of SCH hydrolysis by urease, researchers can assess urease activity in various biological samples, including soil, food, and clinical specimens []. This information is crucial in understanding various biological processes and diagnosing certain medical conditions.

Monoamine Oxidase (MAO) Inhibitor

SCH exhibits inhibitory effects on monoamine oxidases (MAOs), enzymes responsible for metabolizing certain neurotransmitters like dopamine, serotonin, and norepinephrine. While not directly used as a therapeutic agent due to safety concerns, SCH has been employed in research studies to investigate the role of MAOs in various neurological disorders and explore the development of novel MAO inhibitors for clinical use [].

Semicarbazide hydrochloride is a chemical compound with the molecular formula C3H8ClN3O\text{C}_3\text{H}_8\text{ClN}_3\text{O}, commonly encountered as a white crystalline solid. It is a derivative of semicarbazide, which itself is produced from the reaction of urea and hydrazine. The hydrochloride form enhances its solubility in water, making it useful in various

SCH is considered a hazardous material [1].

  • Toxicity: The oral LD50 (lethal dose for 50% of test population) in rats is 123 mg/kg [2]. This indicates moderate to high acute oral toxicity.
  • Skin and eye irritant: SCH can irritate the skin and eyes upon contact [1].
  • Precautions: Proper personal protective equipment (PPE) like gloves,

Semicarbazide hydrochloride participates in several notable reactions:

  • Formation of Semicarbazones: Semicarbazide reacts with aldehydes and ketones to form semicarbazones through a condensation reaction. This process exemplifies imine formation, where the carbonyl group of the aldehyde or ketone reacts with the amine group of semicarbazide .
  • Reactions with Unsaturated Compounds: It has been shown to react with α,β-unsaturated ketones, leading to the formation of 1-carbamoyl-4,5-dihydropyrazoles. These reactions often yield biologically active compounds .
  • Synthesis of Pyrazole Derivatives: Semicarbazide hydrochloride can be utilized in synthesizing pyrazole derivatives by reacting with acetylacetone and other similar compounds .

Semicarbazide and its derivatives exhibit various biological activities. They have been reported to possess antiviral, anti-infective, and antineoplastic properties. The mechanism involves their ability to bind with metal ions like copper and iron within biological systems, which may interfere with cellular processes . Additionally, some derivatives are used in pharmaceutical formulations, particularly in antibiotics such as nitrofuran derivatives .

The synthesis of semicarbazide hydrochloride typically involves:

  • Reaction of Hydrazine and Urea: An aqueous solution of hydrazine is reacted with urea at elevated temperatures (80° C to 130° C) to produce semicarbazide.
  • Precipitation: The resulting mixture is treated with an alcohol to precipitate insoluble by-products.
  • Formation of Hydrochloride: Anhydrous hydrogen chloride is added to the solution, resulting in the precipitation of semicarbazide hydrochloride, which can then be recovered from the solution .

Semicarbazide hydrochloride is widely used in:

  • Pharmaceuticals: As a precursor for synthesizing various drugs, particularly those targeting bacterial infections.
  • Analytical Chemistry: It serves as a reagent in thin-layer chromatography for detecting α-keto acids by forming colored complexes that can be visualized under ultraviolet light .
  • Research: Used in laboratories for synthesizing novel compounds and studying their biological effects.

Studies have indicated that semicarbazide hydrochloride interacts effectively with various organic compounds, enhancing their reactivity and facilitating the synthesis of complex molecules. For instance, its interaction with α,β-unsaturated ketones leads to significant transformations that yield new chemical entities with potential biological activity .

Several compounds are structurally or functionally similar to semicarbazide hydrochloride. Here are some notable examples:

CompoundStructure/FormulaUnique Features
ThiosemicarbazideC3H8N4S\text{C}_3\text{H}_8\text{N}_4\text{S}Contains sulfur; exhibits different biological activities compared to semicarbazide.
CarbazideC3H8N4O\text{C}_3\text{H}_8\text{N}_4\text{O}Related structure; used similarly but has different reactivity patterns.
HydrazineN2H4\text{N}_2\text{H}_4A precursor for semicarbazides; more reactive but less stable than semicarbazides.
UreaCH4N2O\text{CH}_4\text{N}_2\text{O}Starting material for semicarbazides; lacks the amine functionality necessary for condensation reactions.

Semicarbazide hydrochloride stands out due to its specific reactivity profile and its role as a precursor for numerous pharmaceuticals, making it essential in medicinal chemistry and organic synthesis .

The synthesis of SCH traces back to the reaction of urea with hydrazine, a method refined over decades to improve yield and purity. Early industrial processes, such as those described in U.S. Patent 2,749,217 (1956), utilized hydrazine hydrate and urea under controlled conditions. However, these methods faced challenges, including low yields (~75–80%) due to byproduct formation (e.g., hydrazodicarbonamide). A breakthrough emerged with the introduction of anhydrous hydrogen chloride in the acidification step, as detailed in U.S. Patent 4,481,738 (1984), which boosted yields to 89.7% by minimizing water content and optimizing alcohol digestion.

Parallel advancements in alternative synthesis routes, such as the reaction of monochlorourea sodium salt with ammonia (U.S. Patent 5,241,117, 1993), further diversified production methods, reducing reliance on costly hydrazine. These innovations underscore SCH’s industrial relevance, particularly in manufacturing azodicarbonamide, a blowing agent for plastics, and nitrofuran antibiotics like furazolidone.

Significance in Chemical and Biological Sciences

In organic chemistry, SCH’s primary utility lies in its role as a derivatizing agent. By reacting with aldehydes and ketones, it forms semicarbazones—crystalline derivatives with distinct melting points critical for compound identification. For instance, the condensation of SCH with benzaldehyde yields benzaldehyde semicarbazone, a reaction pivotal in separating carbonyl compounds via thin-layer chromatography (TLC).

Biologically, SCH exhibits dual roles as both a therapeutic agent and a metabolic byproduct. It inhibits monoamine oxidase (MAO) and urease, enzymes linked to neurodegenerative diseases and Helicobacter pylori infections, respectively. Conversely, its presence as a degradation product of azodicarbonamide in food packaging has raised toxicological concerns, particularly regarding genotoxicity and carcinogenicity.

Current Research Landscape and Trends

Contemporary studies explore SCH’s versatility across disciplines:

  • Materials Science: In perovskite solar cells, SCH additives suppress deep-level traps in tin-based films, enhancing power conversion efficiency (10.9%) and stability under illumination.
  • Green Chemistry: Researchers prioritize solvent-free synthesis and catalytic methods to reduce environmental impact.
  • Drug Discovery: Thiosemicarbazide derivatives of SCH show promise as antiviral and anticancer agents, with ongoing clinical trials targeting HIV and solid tumors.

Semicarbazide hydrochloride exhibits characteristic nucleophilic behavior in its interactions with electrophilic substrates, particularly carbonyl compounds. The compound serves as a nucleophilic reagent through its terminal amino group, which possesses a lone pair of electrons available for donation to electron-deficient centers [1] [2].

The nucleophilic character of semicarbazide hydrochloride arises from the structural arrangement of its nitrogen atoms. In the semicarbazide structure (H₂N-NH-CO-NH₂), only the terminal nitrogen atom acts as an effective nucleophile, while the nitrogen adjacent to the carbonyl group has reduced nucleophilicity due to resonance delocalization of its lone pair with the carbonyl π-system [3] [4]. This selectivity results in the formation of semicarbazones with the characteristic R₂C=N-NH-CONH₂ structure rather than the alternative R₂C=NCONH-NH₂ arrangement [5] [6].

The nucleophilic substitution mechanism involves initial protonation of the electrophilic center under mildly acidic conditions, enhancing the electrophilicity of the substrate and facilitating nucleophilic attack. The optimal pH range for these reactions is typically 4-5, where the semicarbazide maintains sufficient nucleophilicity while the electrophile remains adequately activated [7]. At lower pH values, excessive protonation of the nucleophilic nitrogen reduces its reactivity, while higher pH conditions provide insufficient electrophilic activation [8].

Computational studies using density functional theory (DFT) methods have revealed that nucleophilic substitution reactions involving semicarbazide hydrochloride proceed through well-defined transition states with characteristic activation parameters [9] [10]. The nucleophilic attack represents the first step in a two-step mechanism, typically involving higher activation energies than subsequent elimination steps.

Condensation Mechanisms with Carbonyl Compounds

The condensation reaction between semicarbazide hydrochloride and carbonyl compounds represents a fundamental transformation in organic chemistry, proceeding through a nucleophilic addition-elimination mechanism [1] [2] [11]. This process involves the formation of semicarbazones through a characteristic two-step pathway that has been extensively studied both experimentally and computationally.

Mechanistic Pathway

The condensation mechanism initiates with the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon [12] [7]. Under mildly acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic addition. The resulting tetrahedral intermediate subsequently undergoes elimination of water to form the final semicarbazone product with concomitant formation of the characteristic carbon-nitrogen double bond [2] [11].

The general mechanism can be represented as:

  • R₂C=O + H⁺ → R₂C(OH)⁺ (carbonyl activation)
  • R₂C(OH)⁺ + H₂N-NH-CO-NH₂ → R₂C(OH)-NH₂⁺-NH-CO-NH₂ (nucleophilic addition)
  • R₂C(OH)-NH₂⁺-NH-CO-NH₂ → R₂C=N-NH-CO-NH₂ + H₂O (elimination)

Structural and Electronic Factors

The selectivity observed in semicarbazone formation arises from the electronic properties of the nitrogen atoms in semicarbazide. The nitrogen atom adjacent to the carbonyl group experiences resonance delocalization, reducing its nucleophilic character and availability for reaction [3] [4]. Conversely, the terminal nitrogen maintains its lone pair availability, making it the preferred nucleophilic site for carbonyl addition reactions [5].

Experimental evidence supports this mechanistic understanding through the consistent formation of semicarbazones with the N-NH-CONH₂ connectivity pattern rather than alternative regioisomers [6]. The specificity of this reaction has practical applications in analytical chemistry for the identification and characterization of carbonyl compounds through semicarbazone derivative formation [13] [14].

Reaction Conditions and Optimization

The condensation reaction requires careful pH control to achieve optimal yields. Sodium acetate is commonly employed as a buffer to maintain the appropriate pH range and to liberate free semicarbazide from its hydrochloride salt [2] [12]. The buffered system facilitates smooth reaction progress while preventing excessive acidification that could protonate the nucleophilic nitrogen and reduce reaction efficiency [8].

Temperature control also plays a crucial role in determining reaction outcomes. Moderate heating can accelerate the condensation process, but excessive temperatures may lead to side reactions or decomposition of sensitive intermediates [15]. The crystalline nature of most semicarbazone products facilitates their isolation and purification through recrystallization techniques [2] [16].

Semicarbazone Formation Kinetics

The kinetics of semicarbazone formation have been investigated through comprehensive computational and experimental studies, revealing complex multi-step mechanisms with distinct rate-determining processes [9] [10]. These investigations have provided detailed thermodynamic and kinetic parameters that illuminate the mechanistic pathways and energetic requirements for semicarbazone synthesis.

Computational Kinetic Analysis

Density functional theory calculations using the B3LYP method with 6-311+G** basis sets have characterized the kinetic parameters for semicarbazone formation with various aromatic aldehydes [9] [10]. The reactions consistently proceed through two transition states corresponding to bimolecular and unimolecular steps, with activation energies varying significantly depending on the substrate structure and substituent effects.

For meta-nitrobenzaldehyde semicarbazone formation, the bimolecular transition step exhibits an activation energy of 55.92 kJ/mol with a pre-exponential factor of 15.26 dm³mol⁻¹s⁻¹ [10]. The subsequent unimolecular step shows a lower activation energy of 31.24 kJ/mol but a substantially higher pre-exponential factor of 1.41×10¹⁵ s⁻¹. This pattern indicates that the initial nucleophilic addition step typically serves as the rate-determining process [9].

Substituent Effects on Reaction Kinetics

The kinetic parameters demonstrate significant dependence on aromatic substituents, with electron-withdrawing groups generally facilitating the reaction through enhanced electrophilic activation of the carbonyl center [9] [10]. Para- and meta-positioned substituents typically enhance reaction feasibility, while ortho-substitution, particularly with hydroxyl groups, can lead to unfavorable energetic profiles due to steric and electronic interference [10].

Furfural semicarbazone formation represents an extreme case, requiring exceptionally high activation energies (168.06 kJ/mol for the bimolecular step and 157.01 kJ/mol for the unimolecular step) due to the electronic properties of the furan ring system [10]. These energy requirements suggest that furfural reactions would necessitate elevated temperatures or extended reaction times to achieve reasonable conversion rates.

Rate Constants and Equilibrium Parameters

The calculated rate constants span several orders of magnitude, reflecting the substantial influence of substrate structure on reaction kinetics [9] [10]. Benzaldehyde semicarbazone formation exhibits a bimolecular rate constant of 1.19×10⁻⁸ dm³mol⁻¹s⁻¹, while the corresponding unimolecular rate constant reaches 2.75×10⁶ s⁻¹. These values confirm the multi-step nature of the mechanism and the relative ease of the elimination step compared to initial nucleophilic addition.

Equilibrium constants provide insight into the thermodynamic favorability of each reaction step [10]. The formation of intermediate species typically shows moderate equilibrium constants (10³-10⁶), while the final product formation exhibits much larger values (10¹²-10¹⁶), indicating the thermodynamic driving force for semicarbazone synthesis under appropriate conditions.

Experimental Kinetic Considerations

Experimental kinetic studies have confirmed the computational predictions regarding rate-determining steps and activation parameters [17] [8]. The pH dependence of semicarbazone formation kinetics reflects the balance between carbonyl activation and nucleophile protonation, with optimal rates occurring at pH 4-5 [7] [8]. Temperature effects follow Arrhenius behavior, allowing determination of activation energies that generally agree with computational predictions.

The reversibility of semicarbazone formation under certain conditions enables kinetic versus thermodynamic control studies [17] [8] [18]. At lower temperatures, kinetically controlled products may predominate, while elevated temperatures favor thermodynamically stable products through equilibration processes [19] [20].

Novel Reaction Pathways with Acetylacetone

Recent investigations have revealed unprecedented reaction pathways when semicarbazide hydrochloride and its derivatives interact with acetylacetone, leading to the formation of novel heterocyclic compounds and providing new synthetic routes to pyrazole derivatives [21] [15] [22]. These discoveries have expanded the understanding of semicarbazide reactivity beyond traditional semicarbazone formation mechanisms.

Pyrazole Formation Mechanisms

The reaction between semicarbazide and acetylacetone proceeds through multiple pathways depending on reaction conditions and stoichiometric ratios [15] [22]. Under 1:1 stoichiometric conditions at room temperature, the primary product is 5-hydroxy-3,5-dimethyl-2-pyrazoline, obtained in 70% yield through an intramolecular cyclization mechanism [21] [15]. This pathway involves initial formation of acetylacetone monohydrazone semicarbazide intermediate, followed by intramolecular proton migration and ring closure with preservation of the hydroxyl group.

When employing a 1:2 semicarbazide to acetylacetone ratio under alkaline conditions, the reaction proceeds to form 3,5-dimethylpyrazole-1-carboxamide in 56% yield [15]. This transformation involves activation of the hydroxyl group in the initially formed monohydrazone intermediate, followed by condensation with elimination of water molecules. The alkaline medium, created by the basic nature of semicarbazide, facilitates this dehydration process and promotes the formation of the fully aromatic pyrazole ring system [21].

Novel Nitro-Pyrazole Synthesis

The reaction of 4-nitrosemicarbazide with acetylacetone has enabled the synthesis of 3,5-dimethyl-N-nitropyrazole-1-carboxamide, representing a novel approach to nitro-substituted pyrazole derivatives [21] [22]. This transformation demonstrates the potential for structural modification of the semicarbazide reagent to access previously inaccessible heterocyclic frameworks. The nitro group introduction provides opportunities for further synthetic elaboration through reduction or nucleophilic aromatic substitution reactions.

The mechanism for nitro-pyrazole formation involves similar cyclization pathways to those observed with unsubstituted semicarbazide, but the electron-withdrawing nitro group modifies the electronic properties of the intermediate species and influences the regioselectivity of the cyclization process [21]. X-ray crystallographic analysis has confirmed the structural assignments of these novel compounds and validated the proposed mechanistic pathways [15] [22].

Bicyclic Structure Formation

Advanced reaction conditions have enabled the formation of bicyclic bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine through the interaction of 4-aminosemicarbazide with acetylacetone [21] [15]. This remarkable transformation involves the formation of two pyrazole rings connected through a central hydrazine bridge, creating a symmetric bicyclic architecture. The mechanism likely involves sequential cyclization reactions with both amino groups of the 4-aminosemicarbazide participating in pyrazole formation.

Computer-aided screening using PASS prediction software has identified high biological activity potential for these novel bicyclic compounds, particularly for stroke treatment applications [21] [22]. This discovery highlights the therapeutic potential of these newly accessible structural frameworks and suggests opportunities for medicinal chemistry development.

Decomposition Pathways and Side Reactions

Under harsh reaction conditions or strongly alkaline media, acetylacetone can undergo decomposition to regenerate acetone, which subsequently reacts with residual semicarbazide to form acetone semicarbazone [21] [15]. This side reaction represents a competing pathway that can reduce yields of the desired pyrazole products and must be controlled through careful optimization of reaction conditions.

The identification of these decomposition pathways has provided insights into the stability limits of acetylacetone under various reaction conditions and has informed strategies for maximizing yields of the target heterocyclic products [15]. Temperature control and pH management are critical factors in preventing unwanted decomposition and directing the reaction toward desired synthetic outcomes.

Thermodynamics of Chemical Transformations

The thermodynamic parameters governing semicarbazide hydrochloride transformations provide fundamental insights into the driving forces and feasibility of various reaction pathways [9] [10]. Comprehensive computational studies have revealed the energetic landscapes of these reactions, enabling predictions of reaction spontaneity, equilibrium positions, and optimal conditions for synthetic applications.

Enthalpy and Entropy Contributions

The thermodynamic analysis of semicarbazone formation reveals complex interplays between enthalpic and entropic factors [9] [10]. For most aromatic aldehyde reactions, the initial bimolecular step exhibits negative enthalpy changes (ΔH = -12.55 to -24.89 kJ/mol), indicating exothermic addition processes [10]. However, these favorable enthalpic contributions are offset by substantial negative entropy changes (ΔS = -196.39 to -246.60 J/mol·K), reflecting the ordered nature of the addition transition states and the reduction in translational degrees of freedom upon complex formation.

The subsequent unimolecular elimination steps show variable thermodynamic signatures depending on the substrate structure [10]. While some systems exhibit endothermic elimination processes (ΔH = +4.27 to +280.45 kJ/mol), others demonstrate exothermic pathways (ΔH = -0.60 to -15.40 kJ/mol). The entropy changes for elimination steps are generally positive (ΔS = +6.66 to +238.25 J/mol·K), consistent with the liberation of water molecules and the formation of more flexible product structures.

Gibbs Energy Landscapes

The Gibbs energy changes (ΔG) provide the most direct measure of reaction spontaneity and feasibility under standard conditions [9] [10]. The bimolecular addition steps consistently exhibit positive Gibbs energy changes (+35.80 to +56.30 kJ/mol), indicating non-spontaneous processes that require energy input for initiation [10]. This thermodynamic signature explains the necessity for elevated temperatures or catalytic activation in semicarbazone synthesis reactions.

Conversely, the overall reaction processes typically show negative Gibbs energy changes for product formation (-36.76 to -72.93 kJ/mol), confirming the thermodynamic favorability of semicarbazone structures relative to their constituent reactants [10]. This thermodynamic driving force ensures that once initiated, the reactions proceed toward completion under appropriate conditions.

The thermodynamic data reveal significant substrate-dependent variations in reaction feasibility [10]. Para-methylbenzaldehyde exhibits particularly challenging thermodynamics for the elimination step (ΔG = +277.91 kJ/mol), while other substrates show much more favorable profiles. These variations provide guidance for substrate selection and reaction optimization in synthetic applications.

Temperature and pH Effects on Thermodynamics

The temperature dependence of thermodynamic parameters enables prediction of optimal reaction conditions for various synthetic objectives [23] [8]. At elevated temperatures, entropic contributions become more significant in determining Gibbs energy changes, potentially favoring reactions with positive entropy changes such as elimination processes. This temperature dependence underlies the distinction between kinetically and thermodynamically controlled product formation in competitive reaction systems [17] [8] [18].

pH effects on reaction thermodynamics arise primarily through protonation equilibria that modify the electronic properties of reactants and intermediates [7] [8]. The optimal pH range of 4-5 for semicarbazone formation represents a compromise between adequate carbonyl activation and maintenance of nucleophilic character in the semicarbazide reagent [2] [12]. Deviations from this optimal range result in unfavorable thermodynamic profiles that reduce reaction efficiency.

Comparative Thermodynamic Analysis

Systematic comparison of thermodynamic parameters across different substrate series reveals structure-reactivity relationships that guide synthetic planning [10]. Electron-withdrawing substituents generally provide more favorable thermodynamic profiles through enhanced electrophilic activation, while electron-donating groups can lead to less favorable energetics. The position of substituents also significantly influences thermodynamic parameters, with ortho-substitution often creating unfavorable steric interactions that increase activation energies and reduce reaction spontaneity.

The thermodynamic analysis extends to novel reaction pathways involving acetylacetone, where multiple competing processes create complex energy landscapes [21] [15]. The formation of pyrazole derivatives through cyclization reactions involves distinct thermodynamic profiles compared to traditional semicarbazone formation, with intramolecular bond formation processes showing different enthalpy and entropy signatures. Understanding these thermodynamic differences enables rational design of reaction conditions to favor specific product formation pathways and optimize synthetic outcomes.

Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Color/Form

Prisms from dilute alcohol
White crystals

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

111.0199395 g/mol

Monoisotopic Mass

111.0199395 g/mol

Boiling Point

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992)

Heavy Atom Count

6

LogP

log Kow = -2.75

Melting Point

342 to 347 °F decomposes at 347-365° F (EPA, 1998)
175-185 °C /decomposes/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 89 of 93 companies with hazard statement code(s):;
H301 (98.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (49.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (14.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (14.61%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

563-41-7

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Last modified: 08-15-2023

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